In Vivo Pro-Drug Conversion: Dual Pharmacological Entity Versus Single-Agent Aripiprazole
Thio-aripiprazole uniquely functions as both a direct-acting agent and a pro-drug for aripiprazole in vivo, a property absent in aripiprazole itself. In a direct head-to-head rat pharmacokinetic study (100 µmol/kg i.p., 2 h post-dose), thio-aripiprazole administration resulted in brain concentrations of 160 nM thio-aripiprazole and 1.4 µM aripiprazole, whereas aripiprazole administration yielded 4.7 µM aripiprazole with no detectable thio-aripiprazole [1]. This demonstrates that thio-aripiprazole provides a biphasic pharmacological exposure (parent + metabolite) that is qualitatively and quantitatively distinct from aripiprazole monotherapy.
| Evidence Dimension | Brain drug concentration at 2 h post-dose (100 µmol/kg i.p., rat) |
|---|---|
| Target Compound Data | 160 nM thio-aripiprazole + 1.4 µM aripiprazole |
| Comparator Or Baseline | Aripiprazole (100 µmol/kg i.p.): 4.7 µM aripiprazole; 0 nM thio-aripiprazole |
| Quantified Difference | Thio-aripiprazole group: 30% lower total brain aripiprazole-equivalent exposure compared to aripiprazole group; additionally delivers 160 nM intact thio-aripiprazole not present in comparator group |
| Conditions | Male Sprague-Dawley rats, 100 µmol/kg i.p., sacrifice at 2 h, brain homogenate analyzed by HPLC-MS/MS (SCIEX); calibration non-linear, values relative |
Why This Matters
Procurement of thio-aripiprazole is essential for studies requiring a pro-drug pharmacology phenotype—neither aripiprazole nor its metabolites can replicate this dual-exposure profile.
- [1] Wikström H, Dijkstra D, Liao Y. Thio-carbostyril derivative, its N-oxides and the N-oxides of aripiprazole. WO2003064393A1. Example 6: Results. https://patents.google.com/patent/WO2003064393A1/en View Source
